![molecular formula C18H17FN4O2 B2936557 4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide CAS No. 439111-52-1](/img/structure/B2936557.png)
4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticonvulsant Activity
Compounds structurally related to "4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide" have been synthesized and tested for anticonvulsant activity. For example, analogues containing isosteric replacements of the imidazole ring atoms were evaluated against maximal electroshock-induced seizures in rats, showcasing the potential application of such compounds in epilepsy treatment (Kelley et al., 1995).
Gene Expression Modulation
Pyrrole–imidazole (Py–Im) hairpin polyamides, which are programmable DNA-binding oligomers capable of modulating gene expression in living cells, have been studied for their potential as molecular probes or therapeutic agents. Modifications to enhance cellular uptake and biological activity of these compounds highlight their utility in gene regulation studies (Meier et al., 2012).
Fluorine-18-Labeled Antagonists
Fluorinated derivatives of certain compounds have been synthesized and evaluated for their biological properties, indicating the relevance of fluorinated compounds in the development of radiolabeled agents for imaging studies. These studies provide insights into the design of fluorine-containing compounds for potential applications in diagnostic imaging (Lang et al., 1999).
Cellular Uptake and Nuclear Localization
Research on Py–Im polyamides has also focused on controlling their cellular uptake and nuclear localization to enhance their biological potency. This is crucial for their application in targeting specific DNA sequences and modulating gene expression within cells, underscoring the importance of structural modifications in improving the delivery and efficacy of these compounds (Liu & Kodadek, 2009).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds, including those with aromatic polyamide backbones, have been explored for various applications. These studies involve the development of new synthetic routes and the evaluation of the resulting compounds' physical and chemical properties, providing a foundation for the design and application of new materials in various fields (Hsiao & Liou, 1998).
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-fluorobenzoyl)-N-(3-imidazol-1-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-4-2-13(3-5-15)17(24)14-10-16(22-11-14)18(25)21-6-1-8-23-9-7-20-12-23/h2-5,7,9-12,22H,1,6,8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUQHPVXHDWQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

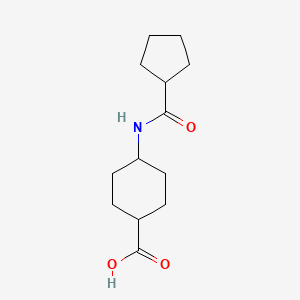
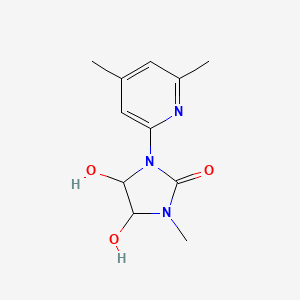
![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2936476.png)



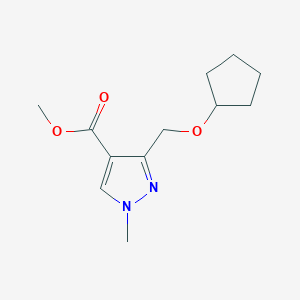
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)
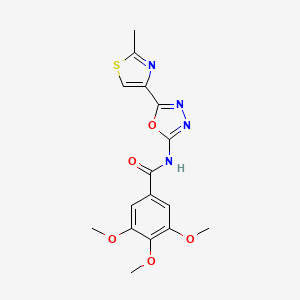
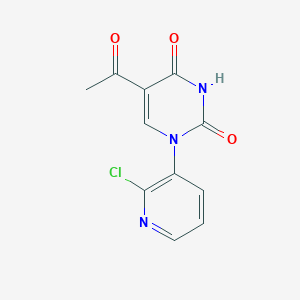
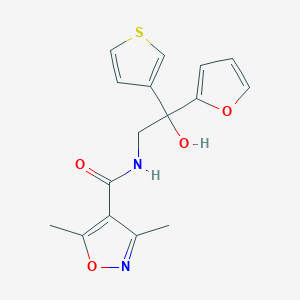
![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)